molecular formula C22H21FN2O3S B6483974 2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide CAS No. 451500-00-8

2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

Cat. No. B6483974
CAS RN: 451500-00-8
M. Wt: 412.5 g/mol
InChI Key: BZQSCDMJPSMLAG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide, more commonly referred to as FMMSB, is a compound that has been studied for its potential applications in scientific research. FMMSB is a derivative of the benzamide group of compounds, which are known for their ability to interact with proteins and other biological molecules. FMMSB has been shown to have a variety of biochemical and physiological effects, and its ability to interact with proteins and other biological molecules makes it a potentially useful tool in the study of biological systems.

Scientific Research Applications

FMMSB has a variety of potential applications in scientific research. It has been used as a tool to study the structure and function of proteins and other biological molecules. It has also been used to study the effects of drugs on biological systems. Additionally, it has been used to study the effects of environmental toxins on biological systems. Furthermore, it has been used to study the effects of radiation on biological systems.

Mechanism of Action

The mechanism of action of FMMSB is not yet fully understood. However, it is thought to interact with proteins and other biological molecules in a variety of ways. It is believed to interact with proteins by forming hydrogen bonds and hydrophobic interactions. It is also believed to interact with other biological molecules, such as DNA and RNA, by forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMSB are not yet fully understood. However, it has been shown to have a variety of effects on biological systems. It has been shown to inhibit the activity of enzymes, such as proteases and kinases. It has also been shown to modulate the expression of genes and proteins. Additionally, it has been shown to affect the structure and function of proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using FMMSB in lab experiments include its ability to interact with proteins and other biological molecules, its ability to modulate the expression of genes and proteins, and its ability to affect the structure and function of proteins and other biological molecules. The limitations of using FMMSB in lab experiments include its potential toxicity and its potential for causing adverse effects in biological systems.

Future Directions

The potential future directions for FMMSB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research into the potential toxicity and adverse effects of FMMSB in biological systems could be conducted. Finally, further research into the potential uses of FMMSB in drug development could be conducted.

Synthesis Methods

FMMSB can be synthesized in a variety of ways. One method is to synthesize it from the corresponding benzamide using a sulfamoylation reaction. This involves reacting the benzamide with a sulfonamide and a base, such as sodium hydroxide, to form the sulfamoyl group. This reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed by a variety of reagents, such as pyridine. Another method is to synthesize it from the corresponding benzamide using a fluorination reaction. This involves reacting the benzamide with a fluorinating agent, such as trifluoromethanesulfonic anhydride, to form the fluorine group. This reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed by a variety of reagents, such as pyridine.

properties

IUPAC Name

2-fluoro-N-(4-methylphenyl)-5-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-3-7-17(8-4-15)14-24-29(27,28)19-11-12-21(23)20(13-19)22(26)25-18-9-5-16(2)6-10-18/h3-13,24H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQSCDMJPSMLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133725
Record name 2-Fluoro-N-(4-methylphenyl)-5-[[[(4-methylphenyl)methyl]amino]sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)-N-(p-tolyl)benzamide

CAS RN

451500-00-8
Record name 2-Fluoro-N-(4-methylphenyl)-5-[[[(4-methylphenyl)methyl]amino]sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451500-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(4-methylphenyl)-5-[[[(4-methylphenyl)methyl]amino]sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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